![molecular formula C7H9NO3 B1299274 2-(3,5-Dimethylisoxazol-4-yl)acetic acid CAS No. 2510-27-2](/img/structure/B1299274.png)
2-(3,5-Dimethylisoxazol-4-yl)acetic acid
Overview
Description
2-(3,5-Dimethylisoxazol-4-yl)acetic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The dimethyl groups at positions 3 and 5 and the acetic acid moiety at position 4 on the isoxazole ring contribute to the unique chemical and physical properties of the molecule. Although the specific compound is not directly discussed in the provided papers, related compounds and their properties and reactions can provide insights into the behavior of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-Amino-4,5-dimethylisoxazole was prepared from 2-methyl-2-butenenitrile and acetohydroxamic acid, showcasing a method that could potentially be adapted for the synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid . The use of acetohydroxamic acid as an N-protected hydroxylamine equivalent is a key feature in this synthesis, which could be relevant for the acetic acid moiety in the target compound.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be determined by X-ray diffraction and quantum chemical calculations, as demonstrated for a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . The study of the electron density and intermolecular interactions, such as hydrogen bonding, is crucial for understanding the behavior of these molecules in the solid state and in solution.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, the acetic acid-catalyzed ring-opening reaction of an oxazolinone derivative was investigated, which could be analogous to reactions that 2-(3,5-Dimethylisoxazol-4-yl)acetic acid might undergo . The study of the kinetics and the role of catalysts in such reactions is essential for understanding the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by the substituents on the isoxazole ring. For instance, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols resulted in conjugates with variable properties . This suggests that the dimethyl groups and the acetic acid moiety in 2-(3,5-Dimethylisoxazol-4-yl)acetic acid would also affect its properties, such as solubility and melting point.
Scientific Research Applications
Synthesis and Chemical Properties
A study demonstrated the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, showcasing the application of 3,5-dimethylisoxazol derivatives in the formation of new compounds with detailed spectral analysis for structural confirmation (عبدالله محمد عسيري et al., 2010).
Biological Activity
Another research direction involves the investigation of 1,2,4-triazole derivatives, including esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, for their analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. This study highlights the therapeutic potential of compounds derived from isoxazolyl-acetic acids, synthesizing a series of esters to explore their acute toxicity and biological effects (V. A. Salionov, 2015).
Antitumor Activity
Recent studies have focused on the development of silver(I) complexes using derivatives of bis(pyrazol-1-yl)acetic acid, including bis(3,5-dimethyl-pyrazol-1-yl)acetic acid, to create compounds that exhibit significant antitumor activity. This research demonstrates the utility of isoxazolyl-acetic acid derivatives in cancer treatment, with specific efficacy against small-cell lung carcinoma (SCLC), suggesting a promising avenue for chemotherapeutic development (M. Pellei et al., 2023).
Material Science
In the realm of material science, the semi-rigid ligand 1,4-bis((3,5-dimethylisoxazol-4-yl)methyl)benzene has been utilized to study the solid-state interconversion of cages and coordination networks. This work exemplifies the application of isoxazolyl-acetic acid derivatives in creating complex structures with potential applications in catalysis, molecular recognition, or as scaffolds for further chemical modifications (A. Burrows et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-6(3-7(9)10)5(2)11-8-4/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEONKMXUCHNYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366237 | |
Record name | (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)acetic acid | |
CAS RN |
2510-27-2 | |
Record name | (3,5-Dimethylisoxazol-4-yl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2510-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethyl-1,2-oxazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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